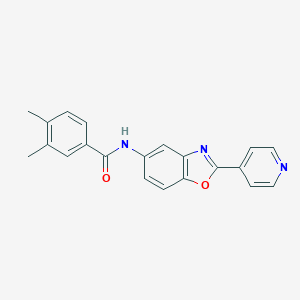![molecular formula C23H20N2O3 B278599 4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MMB-4 or 3,4-methylenedioxy-N-methylamphetamine and belongs to the class of benzamide derivatives. MMB-4 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of MMB-4 is not fully understood. However, it has been suggested that it may act as a serotonin receptor agonist, binding to and activating these receptors in the brain. This may lead to various physiological effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
MMB-4 has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to changes in mood and behavior. MMB-4 has also been found to have potential neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB-4 in lab experiments is its potential as a fluorescent probe. This makes it a useful tool for the detection of beta-amyloid plaques in Alzheimer's disease. However, one limitation of using MMB-4 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MMB-4. One area of interest is the development of new fluorescent probes based on MMB-4 for the detection of beta-amyloid plaques. Another area of interest is the study of the potential neuroprotective effects of MMB-4 and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MMB-4 involves the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain MMB-4 in its pure form.
Applications De Recherche Scientifique
MMB-4 has been found to have various potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of beta-amyloid plaques in Alzheimer's disease. MMB-4 has also been found to have potential applications in the study of serotonin receptors and their role in various physiological processes.
Propriétés
Nom du produit |
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C23H20N2O3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O3/c1-14-4-11-21-20(12-14)25-23(28-21)17-6-5-15(2)19(13-17)24-22(26)16-7-9-18(27-3)10-8-16/h4-13H,1-3H3,(H,24,26) |
Clé InChI |
JVXKCEVWKDQNGM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)
![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)